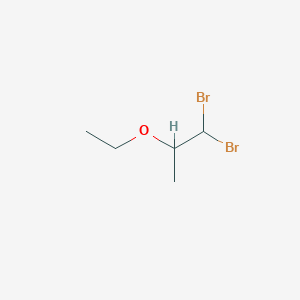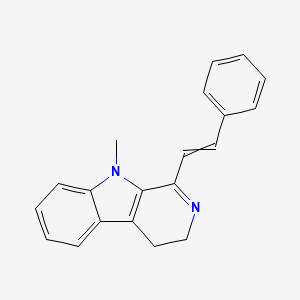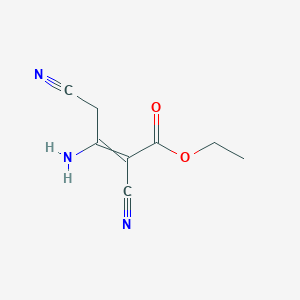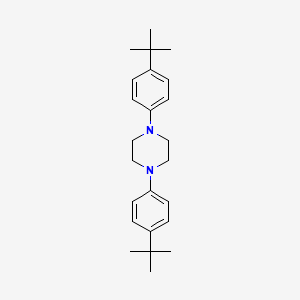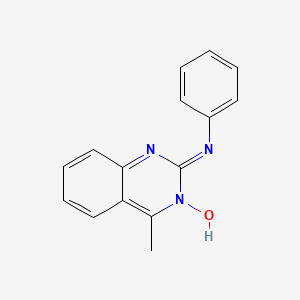
(2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a quinazoline core with a phenylimino group and a hydroxyl group, making it an interesting subject for chemical and pharmacological research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol typically involves the condensation of 4-methylquinazolin-3(2H)-one with aniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
化学反应分析
Types of Reactions
(2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinazolinone derivative.
Reduction: The imino group can be reduced to form an amine derivative.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, (2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting properties such as antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of quinazoline compounds are explored for their potential as drugs. This compound could be a candidate for drug development, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.
Industry
Industrially, this compound could be used in the development of new materials, dyes, or as a precursor in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of (2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol would depend on its specific interactions with molecular targets. Generally, quinazoline derivatives can inhibit enzymes, bind to receptors, or interfere with cellular processes. The exact pathways and targets would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
4-Methylquinazolin-3(2H)-one: A precursor in the synthesis of (2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol.
2-Phenylquinazolin-4(3H)-one: Another quinazoline derivative with similar structural features.
4-Aminoquinazoline: A compound with a different functional group but within the same quinazoline family.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives
属性
CAS 编号 |
64994-25-8 |
|---|---|
分子式 |
C15H13N3O |
分子量 |
251.28 g/mol |
IUPAC 名称 |
3-hydroxy-4-methyl-N-phenylquinazolin-2-imine |
InChI |
InChI=1S/C15H13N3O/c1-11-13-9-5-6-10-14(13)17-15(18(11)19)16-12-7-3-2-4-8-12/h2-10,19H,1H3 |
InChI 键 |
YRCSKHBBKHJIFV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC=CC2=NC(=NC3=CC=CC=C3)N1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


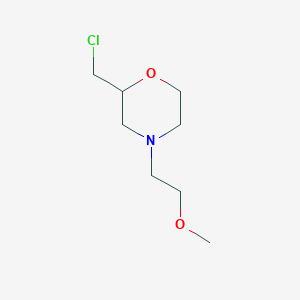
![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)
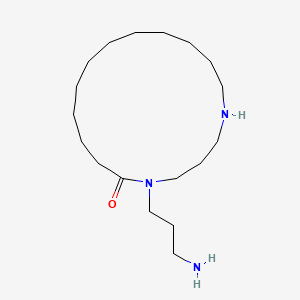
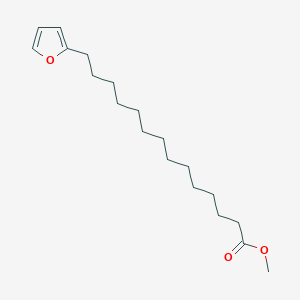

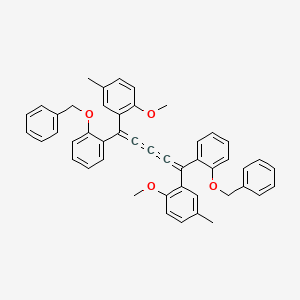
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
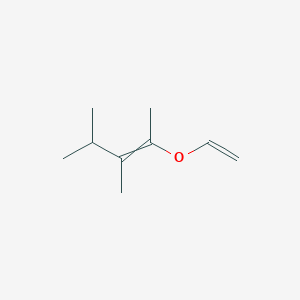
![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)
